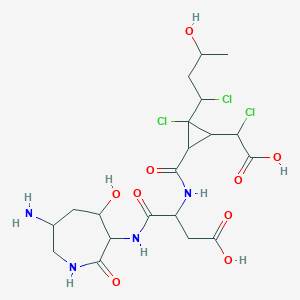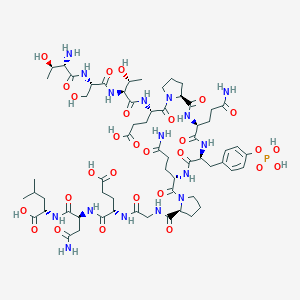![molecular formula C43H33N3O3S B137047 (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid CAS No. 69689-81-2](/img/structure/B137047.png)
(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid, also known as TTA, is a compound that has been studied for its potential applications in scientific research. TTA is an amide of tritylamine and tritylacetic acid, and it is a synthetic compound that is highly soluble in water and other solvents. TTA is a versatile compound that has been used in a variety of research applications, including its use in biochemical and physiological studies.
Scientific Research Applications
Heterocyclic Compounds in Scientific Research
Biologically Significant Pyrimidine Derivatives : Heterocycles like pyrimidine derivatives, similar in complexity to thiazole compounds, have been identified as key components in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives demonstrate significant biological and medicinal applications, indicating the potential utility of similarly structured compounds in diverse scientific applications (Jindal & Kaur, 2021).
Antioxidant and Anti-inflammatory Agents : Research into benzofused thiazole derivatives highlights the potential of thiazole compounds for use in medicinal chemistry, particularly as antioxidant and anti-inflammatory agents. This suggests that compounds like "(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid" could have applications in drug development for treating inflammation-related diseases (Raut et al., 2020).
properties
IUPAC Name |
(2E)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHTWVHOBWFDQ-MRRCHDRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N\OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)

![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)


![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)